molecular formula C13H12O3 B2631950 2-cyclopentylidene-5-hydroxybenzofuran-3(2H)-one CAS No. 637751-04-3

2-cyclopentylidene-5-hydroxybenzofuran-3(2H)-one

Cat. No.: B2631950
CAS No.: 637751-04-3
M. Wt: 216.236
InChI Key: MLCCBUAFUVHHQM-UHFFFAOYSA-N
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Description

2-cyclopentylidene-5-hydroxybenzofuran-3(2H)-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a cyclopentylidene group attached to the benzofuran core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentylidene-5-hydroxybenzofuran-3(2H)-one typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Cyclopentylidene Group: The cyclopentylidene group can be introduced via a condensation reaction between a cyclopentanone derivative and the benzofuran core.

    Hydroxylation: The hydroxyl group at the 5-position can be introduced through selective hydroxylation reactions using suitable oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentylidene-5-hydroxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyclopentylidene group can be reduced to form a cyclopentyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran core or the cyclopentylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of 2-cyclopentylidene-5-oxobenzofuran-3(2H)-one.

    Reduction: Formation of 2-cyclopentyl-5-hydroxybenzofuran-3(2H)-one.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclopentylidene-5-hydroxybenzofuran-3(2H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to various biological effects. The cyclopentylidene and hydroxyl groups may play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopentylidene-5-methoxybenzofuran-3(2H)-one: Similar structure with a methoxy group instead of a hydroxyl group.

    2-cyclopentylidene-5-aminobenzofuran-3(2H)-one: Similar structure with an amino group instead of a hydroxyl group.

    2-cyclopentylidene-5-chlorobenzofuran-3(2H)-one: Similar structure with a chlorine atom instead of a hydroxyl group.

Uniqueness

2-cyclopentylidene-5-hydroxybenzofuran-3(2H)-one is unique due to the presence of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility, stability, and interactions with biological targets.

Properties

IUPAC Name

2-cyclopentylidene-5-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c14-9-5-6-11-10(7-9)12(15)13(16-11)8-3-1-2-4-8/h5-7,14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCCBUAFUVHHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C2C(=O)C3=C(O2)C=CC(=C3)O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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